2-O-Methyl-alpha-D-N-acetylneuraminic acid
CAS No.: 50930-22-8
Cat. No.: VC20752007
Molecular Formula: C₁₂H₂₁NO₉
Molecular Weight: 323.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 50930-22-8 |
---|---|
Molecular Formula | C₁₂H₂₁NO₉ |
Molecular Weight | 323.3 g/mol |
IUPAC Name | (2R,4R,5R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Standard InChI | InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20)/t6-,7-,8-,9-,10?,12-/m1/s1 |
Standard InChI Key | NJRVVFURCKKXOD-KESNGRBQSA-N |
Isomeric SMILES | CC(=O)N[C@@H]1[C@@H](C[C@@](OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC)O |
SMILES | CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O |
Canonical SMILES | CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O |
Chemical Identity and Structure
2-O-Methyl-alpha-D-N-acetylneuraminic acid (CAS: 50930-22-8) is a carboxylated sugar with a modified neuraminic acid backbone. The compound is characterized by a methyl group at the 2-O position of N-acetylneuraminic acid, which creates distinctive stereochemical properties that make it valuable for specific research applications .
The compound has several synonyms in the scientific literature, including:
-
Alpha-D-Neu-5-Ac-2->OCH3
-
5-Acetamido-3,5-dideoxy-2-alpha-O-methyl-D-glycero-D-galacto-2-nonulosonic acid
-
N-Acetyl-2-O-methyl-alpha-D-neuraminic acid
The IUPAC name for this compound is (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid, which precisely describes its complex stereochemistry and functional groups .
Molecular Composition
The molecular composition of 2-O-Methyl-alpha-D-N-acetylneuraminic acid is characterized by the following parameters:
Parameter | Value |
---|---|
Molecular Formula | C12H21NO9 |
Molecular Weight | 323.30 g/mol |
Accurate Mass | 323.1216 |
SMILES Notation | CO[C@]1(CC@HC@@HC@@HC@HC@HCO)C(=O)O |
The compound contains 12 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 9 oxygen atoms, making it a complex carbohydrate derivative with multiple functional groups including hydroxyl, carboxyl, and acetamido moieties .
Physical Properties
2-O-Methyl-alpha-D-N-acetylneuraminic acid exists as a solid at room temperature, typically appearing as a white to pale yellow powder. Its physical properties make it suitable for laboratory research applications while requiring specific handling and storage conditions .
Physicochemical Characteristics
The following table summarizes the key physical properties of 2-O-Methyl-alpha-D-N-acetylneuraminic acid:
Property | Value | Determination Method |
---|---|---|
Physical State | Solid | Observed |
Color | White to Pale Yellow | Observed |
Melting Point | 73-75°C | Experimental |
Boiling Point | 732.6±60.0°C | Predicted |
Density | 1.51±0.1 g/cm³ (20°C, 760 Torr) | Predicted |
pKa | 2.08±0.70 | Predicted |
Solubility | Slightly soluble in methanol and water | Experimental |
The compound demonstrates limited solubility in common laboratory solvents, which can affect its handling in experimental settings. Its relatively low melting point suggests moderate intermolecular forces within its crystal structure .
Biological Significance
2-O-Methyl-alpha-D-N-acetylneuraminic acid has particular importance in the field of virology, especially in research related to influenza viruses. Its structural similarity to natural sialic acid receptors makes it valuable for studying virus-host interactions .
Role in Viral Studies
The compound serves as a model system for investigating the binding mechanisms of influenza virus hemagglutinin to host cell receptors. Hemagglutinin is a surface glycoprotein on influenza viruses that recognizes and binds to sialic acid-containing receptors on host cells, facilitating viral entry .
The methyl group at the 2-O position creates a modified binding profile compared to native N-acetylneuraminic acid, allowing researchers to probe specific aspects of receptor recognition and binding affinity. This modification is particularly valuable for understanding the structural determinants of influenza virus host range and tissue tropism .
Metal Ion Interactions
Beyond viral studies, 2-O-Methyl-alpha-D-N-acetylneuraminic acid is also utilized as a model compound for investigating metal ion interactions with sialic acids. These studies contribute to understanding the broader biochemical roles of sialic acids in various biological processes, including cell signaling and molecular recognition events .
Research Applications
The unique properties of 2-O-Methyl-alpha-D-N-acetylneuraminic acid have led to its application in multiple research domains, with particular emphasis on virology and glycobiology.
Structural Biology
The compound has been referenced in structural biology studies examining the binding sites of viral proteins. Notable research includes work by Sauter et al. (1989), which investigated the biochemical interactions between viral proteins and sialic acid derivatives .
Additional studies by Sharon et al. (1989), Nagy et al. (1992), and Knibbs et al. (1993) have further contributed to our understanding of these molecular interactions and their biological significance .
Parameter | Typical Specification |
---|---|
Purity | >95% (HPLC) |
Format | Neat solid |
Appearance | White to pale yellow powder |
Storage Requirement | -20°C |
Shipping Condition | Blue Ice |
These products are generally intended for research use only and may be subject to restrictions related to their handling and distribution .
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